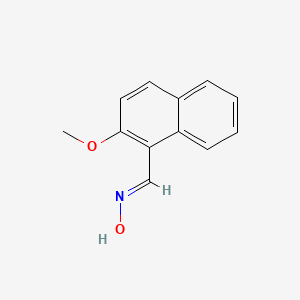

2-甲氧基-1-萘醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

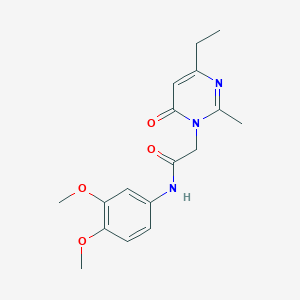

“2-Methoxy-1-naphthaldehyde oxime” is a chemical compound with the molecular formula C12H11NO2 . It is related to naphthalene-based oxime esters .

Synthesis Analysis

A series of naphthalene-based oxime esters, which could include “2-Methoxy-1-naphthaldehyde oxime”, was designed and synthesized for a study on the polymerization effect from the substituted position and methoxy group of Type I photoinitiators . The synthesis involved the use of 2-Naphthaldehyde, 1-naphthaldehyde, 1-methoxynaphthalene, 2-methoxynaphthalene, and phosphorus oxychloride .Molecular Structure Analysis

The molecular weight of “2-Methoxy-1-naphthaldehyde oxime” is approximately 201.221 Da . The structure of the compound includes a naphthalene ring with a methoxy group and an oxime group .科学研究应用

合成和化学反应性

-

异恶唑和恶嗪环系的合成:2-羟基-1-萘甲醛肟经历一步氧化环化形成异构的萘[1,2-d]异恶唑 2-氧化物和萘[1,8-de][1,2]恶嗪,该过程涉及同时 o- 和 peri- 环化 (Supsana, Tsoungas, & Varvounis, 2000)。

-

螺环加合物的形成:在特定试剂存在下氧化 2-羟基-1-萘甲醛肟通过 Diels-Alder 型自环加成反应形成螺{萘-1(2H),4'-(萘[2',1':2,3]吡喃[4,5-c]呋喃)-2-酮-11'-氧化物。该过程受分子几何形状和甲氧基等取代基的存在影响 (Tzeli 等,2022)。

传感和检测应用

- 氰化物检测:2-羟基-1-萘甲醛肟可作为氰化物阴离子的化学传感器,与氰化物络合后显示出增强的荧光和红移,这归因于氢键相互作用 (Wang, Chir, Jhong, & Wu, 2015)。

生物和医学研究

- 抗菌活性:E-2-萘甲醛肟对多种病原微生物表现出抗菌活性。其有效性随浓度增加而提高,影响微生物中 K+ 的流动 (Lasri 等,2020)。

光聚合和材料科学

- 聚合中的光引发剂:萘基肟酸酯,包括 2-萘甲醛肟衍生物,用作自由基光聚合的 I 型光引发剂。它们的取代位置和甲氧基影响其紫外吸收和引发能力 (Lee 等,2022)。

分析和仪器技术

- 动力学和结构研究:萘甲醛衍生物(包括 2-羟基-1-萘甲醛肟)中的羟基和甲氧基官能团显着影响其能量和结构性质。使用燃烧量热法和克努森质量损失逸出技术分析这些衍生物,有助于理解它们的热力学性质 (Amaral 等,2015)。

安全和危害

作用机制

Target of Action

It is known that oximes, in general, can react with aldehydes and ketones .

Mode of Action

The mode of action of 2-Methoxy-1-naphthaldehyde oxime involves its interaction with its targets, which are typically aldehydes and ketones . The oxygen in the oxime acts as a nucleophile in competition with nitrogen. The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Methoxy-1-naphthaldehyde oxime involves the conversion of 2-Methoxy-1-naphthaldehyde to its oxime derivative using hydroxylamine hydrochloride as the reagent.", "Starting Materials": [ "2-Methoxy-1-naphthaldehyde", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Dissolve 2-Methoxy-1-naphthaldehyde in ethanol", "Add hydroxylamine hydrochloride and sodium hydroxide to the solution", "Heat the mixture at reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold ethanol", "Dry the product under vacuum to obtain 2-Methoxy-1-naphthaldehyde oxime" ] } | |

CAS 编号 |

99806-91-4 |

分子式 |

C12H11NO2 |

分子量 |

201.22 g/mol |

IUPAC 名称 |

(NZ)-N-[(2-methoxynaphthalen-1-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C12H11NO2/c1-15-12-7-6-9-4-2-3-5-10(9)11(12)8-13-14/h2-8,14H,1H3/b13-8- |

InChI 键 |

VHXRWOTZOBRMJG-JYRVWZFOSA-N |

手性 SMILES |

COC1=C(C2=CC=CC=C2C=C1)/C=N\O |

SMILES |

COC1=C(C2=CC=CC=C2C=C1)C=NO |

规范 SMILES |

COC1=C(C2=CC=CC=C2C=C1)C=NO |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,8-Dichloro-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2827843.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(cyclohexanecarboxamido)benzofuran-2-carboxamide](/img/structure/B2827844.png)

![7-Butyl-8-[[4-(3-chlorophenyl)-1-piperazinyl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2827846.png)

![5-(Tert-butoxycarbonyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2827854.png)

![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2827855.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2827857.png)